Boc-dap(Z)-OH
Description
Boc-Dap(Z)-OH is a protected derivative of 2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. It features two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino group and a benzyloxycarbonyl (Z) group on the β-amino group. This configuration enables selective deprotection during solid-phase peptide synthesis (SPPS), making it a critical reagent for constructing peptides with branched or modified backbones .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMSMVGTLTVHLK-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984255 | |
| Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65710-57-8 | |
| Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-dap(Z)-OH typically involves the protection of L-alanine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at ambient temperature. The carboxyl group is then protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine. The reaction conditions are mild, usually carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-dap(Z)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol. The Z group can be removed using catalytic hydrogenation or strong acids.
Coupling Reactions: Formation of peptide bonds using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives like hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol for Boc removal; catalytic hydrogenation or TFA for Z removal.
Coupling: DCC or DIC with HOBt in solvents like dimethylformamide (DMF) or dichloromethane.
Major Products
The major products formed from these reactions are the deprotected amino acids or peptides, which can be further used in peptide synthesis or other organic transformations.
Scientific Research Applications
Boc-dap(Z)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the synthesis of peptide-based drugs and inhibitors.
Bioconjugation: Employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Material Science: Utilized in the synthesis of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of Boc-dap(Z)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process. The Boc group is removed under acidic conditions, while the Z group is removed either by catalytic hydrogenation or strong acids, revealing the free amino and carboxyl groups for further reactions.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₆H₂₂N₂O₆
- Molecular Weight : ~338.36 g/mol (varies slightly based on salt forms)
- Applications : Primarily used in peptide synthesis to introduce Dap residues, which are valuable for stabilizing peptide structures or creating cross-links .
The following table summarizes structural, functional, and commercial distinctions between Boc-Dap(Z)-OH and related compounds:
Structural and Functional Insights :
Backbone Variations :
- This compound vs. Z-Lys(Boc)-OH : Dap (C₃H₇N₂O₂) has a shorter side chain than lysine (C₆H₁₄N₂O₂), making it less flexible but more rigid in peptide scaffolds .
- Boc-DAP(Z)-Aeg-OH : The Aeg backbone in PNAs replaces the sugar-phosphate backbone of DNA, enabling high-affinity binding to nucleic acids .
Protecting Group Chemistry: Boc vs. Fmoc: Boc requires acidic conditions (e.g., TFA) for removal, whereas Fmoc is base-labile (e.g., piperidine). Fmoc-Dap(Z)-OH is preferred for SPPS due to milder deprotection conditions .
Physicochemical Properties :
- Lipophilicity : this compound (LogP ~1.8, estimated) is less lipophilic than Z-Lys(Boc)-OH (LogP ~2.5) due to its shorter side chain .
- Solubility : this compound dissolves readily in DMF or DMSO, whereas Boc-DAP(Z)-Aeg-OH may require polar aprotic solvents for PNA synthesis .
Commercial Considerations :
Biological Activity
Boc-dap(Z)-OH, or N-[(tert-Butoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-L-alanine, is a protected dipeptide extensively utilized in peptide synthesis and medicinal chemistry. Its unique structural features, including a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group, provide significant stability and versatility in chemical reactions, particularly in the synthesis of complex peptides and antibody-drug conjugates (ADCs) .
- Molecular Formula : C16H22N2O6
- Molar Mass : 338.36 g/mol
- Chemical Structure : Characterized by the presence of both Boc and Z protecting groups, which enhance its stability during synthesis processes .
This compound primarily functions as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process. The Boc group can be removed under acidic conditions, while the Z group is typically removed via catalytic hydrogenation or strong acids, allowing for further functionalization of the resulting peptides .
Applications in Research
- Peptide Synthesis : Utilized as a building block in the stepwise synthesis of peptides.
- Antibody-Drug Conjugates (ADCs) : Acts as a linker to facilitate the targeted delivery of cytotoxic drugs to cancer cells, enhancing therapeutic efficacy while minimizing damage to healthy tissues .
- Medicinal Chemistry : Employed in the development of peptide-based drugs and inhibitors, contributing to advancements in cancer treatment and other therapeutic areas.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to related compounds:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Boc-dap-OH | Lacks the Z protecting group | Less stable in certain reactions |
| Fmoc-dap(Z)-OH | Uses fluorenylmethyloxycarbonyl for protection | Different protection/deprotection conditions |
| Cbz-dap(Z)-OH | Utilizes benzyloxycarbonyl for protection | May have different reactivity profiles |
| Z-Dap-OH | Uses only Z for protection | Less effective at preventing side reactions |
This compound's dual protection mechanism allows for more precise manipulation during peptide synthesis compared to its counterparts, making it particularly valuable in complex synthetic pathways .
Study on Antibody-Drug Conjugates
A pivotal study highlighted the role of this compound in the synthesis of ADCs targeting cancer cells. The study demonstrated that ADCs incorporating this compound as a linker exhibited enhanced stability and selective release of cytotoxic agents upon binding to target antigens on cancer cells. This targeted approach significantly improved therapeutic outcomes while reducing systemic toxicity .
Cytotoxicity Assessment
In vitro studies have shown that peptides synthesized using this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, conjugates formed with methotrexate (MTX) demonstrated improved cellular uptake and cytotoxic effects compared to free MTX, suggesting that this compound facilitates better drug delivery mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
